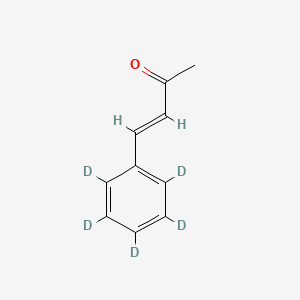

4-(Phenyl-d5)-3-buten-2-one

Description

Significance of Isotopic Labeling in Molecular Science

Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules at specific positions. synmr.in This "labeling" allows researchers to track the journey of atoms through complex chemical reactions and biological pathways with high precision. synmr.inwikipedia.org The unique properties of these isotopes, which differ in mass from their more abundant counterparts, enable their detection using various analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This ability to monitor atomic and molecular transformations provides invaluable insights into reaction mechanisms, molecular structures, and the dynamics of complex systems. synmr.in The applications of isotopic labeling are vast, spanning across organic synthesis, biochemistry, pharmacology, and environmental science. synmr.in

Overview of 4-(Phenyl-d5)-3-buten-2-one as a Model Deuterated System

This compound is a deuterated derivative of benzalacetone, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This seemingly subtle modification makes it an excellent model system for a variety of research applications. Its structure, featuring an α,β-unsaturated ketone, is a common motif in organic chemistry, making studies on its deuterated form broadly relevant. cymitquimica.com The presence of the deuterium-labeled phenyl group allows for precise tracking of this part of the molecule in chemical and biological transformations. wiley.com

Below are some of the key physical and chemical properties of its non-deuterated counterpart, 4-Phenyl-3-buten-2-one (B7806413), which are largely similar for the deuterated version.

| Property | Value |

| Molecular Formula | C10H5D5O |

| Molecular Weight | 151.22 g/mol (approx.) |

| Appearance | Light yellow crystalline solid |

| Melting Point | 39-42 °C sigmaaldrich.com |

| Boiling Point | 260-262 °C sigmaaldrich.com |

| Solubility | Freely soluble in alcohol, benzene (B151609), chloroform, and diethyl ether; very slightly soluble in water and petroleum ether. sigmaaldrich.com |

Note: The molecular weight is for the d5 isotopologue. Other properties are based on the non-deuterated form and are expected to be very similar.

Historical Context of Deuterium in Mechanistic and Analytical Studies

The discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934, opened a new chapter in chemistry. wikipedia.org Scientists soon realized that the mass difference between hydrogen and deuterium could be exploited to study chemical reactions. This led to the development of the kinetic isotope effect (KIE), where the rate of a reaction changes when an atom at a reactive site is replaced by one of its isotopes. scielo.org.mxscielo.org.mx The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. nih.govnih.gov

Initially, in the 1960s, researchers began exploring the effects of deuterium substitution in drug molecules. nih.govmusechem.com Over the decades, the use of deuterium labeling has become a standard and powerful tool for elucidating reaction mechanisms. symeres.comtandfonline.com In analytical chemistry, deuterated compounds are widely used as internal standards for mass spectrometry, providing more accurate quantification. scielo.org.mxacs.org

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound stems from its utility in a range of specialized research areas. As a deuterated internal standard, it can be used for the accurate quantification of its non-deuterated counterpart, benzalacetone, and related compounds in various matrices.

Research involving this compound can provide detailed insights into:

Reaction Mechanisms: By tracking the deuterated phenyl group, chemists can elucidate the pathways of reactions such as Michael additions, cycloadditions, and reductions involving the α,β-unsaturated ketone system. cymitquimica.com

Metabolic Studies: In biochemical research, it can be used to trace the metabolic fate of compounds containing the benzalacetone scaffold. symeres.com The stability of the C-D bonds on the aromatic ring ensures that the label remains intact through many metabolic processes.

Spectroscopic Analysis: The deuterium substitution provides a unique signature in NMR and mass spectra, aiding in the structural elucidation of reaction products and metabolites.

The study of model systems like this compound contributes to the fundamental understanding of isotopic effects and provides practical tools for quantitative analysis and mechanistic investigation in chemistry and related sciences.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-XLKVIOBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl D5 3 Buten 2 One

Strategies for Site-Selective Deuteration of the Phenyl Moiety

Achieving high levels of deuteration specifically on the phenyl ring is critical. This is typically accomplished by employing deuterated precursors or by direct hydrogen-deuterium (H-D) exchange reactions on a suitable phenyl-containing starting material.

Catalytic H-D exchange represents a powerful and atom-economical method for deuteration. rsc.org These reactions typically utilize a deuterium (B1214612) source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a metal catalyst. Platinum-based catalysts, particularly platinum on carbon (Pt/C), have shown a high propensity for deuterating aromatic positions. researchgate.net The choice of catalyst is crucial, as some metals may favor deuteration at aliphatic positions. researchgate.net For instance, rhodium trichloride (B1173362) has been explored as a homogeneous catalyst for isotopic hydrogen exchange. nih.gov

Recent advancements have introduced novel catalytic systems. For example, supported iridium nanoparticles have been developed for H-D exchange, demonstrating high chemo- and regioselectivity under mild conditions using deuterated benzene (B151609) (C₆D₆) as the deuterium source. chemrxiv.org This method is notable for its tolerance of various functional groups, including ketones. chemrxiv.org Another approach involves a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, which catalyzes H-D exchange with benzene-d6 (B120219) as the deuterium source under mild conditions. nih.gov

The efficiency of these catalytic systems can be influenced by several factors, including the catalyst support, the solvent, and the reaction temperature. For instance, continuous-flow deuteration using a platinum on carbon beads (Pt/CB) catalyst in a mixed solvent of 2-propanol and D₂O has been shown to be an efficient method for deuterating various aromatic compounds. oup.com

An alternative and often more direct route to 4-(Phenyl-d5)-3-buten-2-one involves the use of a pre-deuterated starting material, such as benzene-d5 (B80986) or a derivative thereof. Benzene-d5 can be synthesized through various methods, including catalytic exchange between benzene and D₂O over platinum catalysts. Hydrothermal conditions have also been successfully employed to achieve high levels of deuteration in benzene. uwaterloo.ca

Once benzene-d5 is obtained, it can be functionalized to introduce the necessary components for the subsequent coupling reaction. A common intermediate is bromobenzene-d5, which can be prepared from deuteriobenzene via electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). cdnsciencepub.com Another key precursor is aniline-d5, which can be synthesized by heating aniline (B41778) hydrochloride in D₂O to exchange the ortho and para hydrogens with deuterium. These deuterated precursors then serve as the foundation for building the final molecule.

Direct H-D exchange can also be performed on a precursor molecule that already contains the phenyl group. The choice of catalyst and reaction conditions is critical to ensure selective deuteration of the aromatic ring without affecting other parts of the molecule. For example, H-D exchange on arylamines can be achieved using D₂O at elevated temperatures, though this method may show preferential deuteration at the ortho and para positions. mdpi.com

Precursor Synthesis and Deuteration of Aromatic Rings

Coupling Reactions for Buten-2-one Framework Formation

With the deuterated phenyl precursor in hand, the next step is the construction of the α,β-unsaturated ketone, or buten-2-one, framework. Several established synthetic methods can be employed for this transformation.

One of the most common methods is the Claisen-Schmidt or aldol (B89426) condensation reaction. This involves the reaction of a deuterated benzaldehyde (B42025) (benzaldehyde-d5) with acetone (B3395972) in the presence of a base. Benzaldehyde-d5 can be synthesized from a suitable deuterated precursor, such as bromobenzene-d5, via lithiation followed by formylation.

Palladium-catalyzed cross-coupling reactions are also highly effective for forming C-C bonds. acs.org For instance, a deuterated aryl halide, like bromobenzene-d5, can be coupled with a suitable butenone equivalent. Transition-metal-catalyzed carbonylative cross-coupling reactions have also emerged as an efficient one-step method for synthesizing ketones. researchgate.net Another palladium-catalyzed approach involves the cross-coupling of acyl alkenylindium reagents with aryl halides. nih.gov

More recently, iron-catalyzed cross-dehydrogenative coupling methods have been developed for the synthesis of α,β-unsaturated ketones. rsc.org These methods offer an environmentally friendly and cost-effective approach. rsc.org Additionally, cascade reactions, such as the oxidative C-C coupling of ketones and primary alcohols over a ceria catalyst, provide another route to α,β-unsaturated ketones. rsc.org A Russian patent describes a method for producing (E)-4-phenyl-3-buten-2-one by reacting styrene (B11656) with acetic anhydride (B1165640) in the presence of a mesoporous aluminosilicate (B74896) catalyst. google.com

The following table summarizes various coupling strategies for the formation of α,β-unsaturated ketones.

| Coupling Reaction | Reactants | Catalyst/Reagents | Key Features |

| Claisen-Schmidt Condensation | Benzaldehyde-d5, Acetone | Base (e.g., NaOH, KOH) | A classic and straightforward method for forming the enone structure. |

| Palladium-Catalyzed Cross-Coupling | Bromobenzene-d5, Butenone equivalent | Pd catalyst (e.g., Pd(OAc)₂), Ligand | Versatile and allows for a wide range of substrates. acs.org |

| Iron-Catalyzed Cross-Dehydrogenative Coupling | Acetophenone-d5, Methylarene | FeCl₃·6H₂O, O₂ (air) | Environmentally friendly and uses inexpensive materials. rsc.org |

| Ceria-Catalyzed Oxidative Coupling | Acetophenone-d5, Primary alcohol | CeO₂ | A heterogeneous catalytic system that avoids base additives. rsc.org |

| Palladium-Catalyzed Carbonylative Coupling | Aryl halide-d5, Alkyne | Pd catalyst, CO | An atom-efficient method for ketone synthesis. researchgate.net |

Purification and Isolation Techniques for Isotopic Purity

After the synthesis, purification of this compound is crucial to ensure high isotopic and chemical purity. Standard purification techniques such as column chromatography, recrystallization, and distillation are employed. However, for isotopically labeled compounds, it's essential to use methods that can separate the desired deuterated product from any remaining non-deuterated or partially deuterated species.

The purity of the final product is typically assessed using a combination of analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight and the degree of deuterium incorporation by analyzing the mass-to-charge ratio of the molecular ion. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the specific positions of the deuterium atoms on the phenyl ring and for quantifying the isotopic enrichment. wikipedia.orgmdpi.com High-performance liquid chromatography (HPLC) coupled with UV or MS detection can be used to assess the chemical purity of the compound. acs.org

Advances in Precision Deuteration Techniques Applicable to α,β-Unsaturated Ketones

The field of isotopic labeling is continually evolving, with new methods emerging for the precise and selective introduction of deuterium. While not specific to this compound, these advanced techniques could be adapted for its synthesis or for the deuteration of other α,β-unsaturated ketones.

Organocatalysis has emerged as a powerful tool for regioselective deuteration. For example, isopropylamine (B41738) in D₂O/AcOD has been used for the regioselective α-deuteration of enals and enones. acs.orgnih.gov This method provides a scalable approach to deuterate the α-position of Michael acceptors. acs.orgnih.gov

Photoredox catalysis offers another avenue for selective deuteration. Visible light-driven methods have been developed for the deuteration of C(sp³)–H bonds, which could be relevant for modifying the methyl group of the butenone moiety if desired. rsc.org Electrophotocatalysis using D₂O as the deuterium source has been shown to achieve Birch-type deuteration of (het)arenes with excellent site-selectivity. chinesechemsoc.org

Catalytic transfer hydrodeuteration and deuteration reactions are also gaining prominence as powerful techniques for site-selective deuterium installation. marquette.eduresearchgate.net These methods often use readily available and easy-to-handle deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu Copper-catalyzed transfer deuteration is one such example. marquette.edu

These advanced methodologies highlight the ongoing efforts to develop more efficient, selective, and sustainable approaches for the synthesis of isotopically labeled compounds.

Advanced Spectroscopic Characterization of 4 Phenyl D5 3 Buten 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for confirming the successful and specific incorporation of deuterium (B1214612) atoms, as well as for understanding the structural nuances that arise from isotopic substitution.

Deuterium (²H) NMR Spectral Analysis for Isotopic Purity and Localization

Deuterium (²H) NMR spectroscopy is a direct and definitive method for the analysis of deuterated compounds. huji.ac.il For 4-(Phenyl-d5)-3-buten-2-one, the primary purpose of ²H NMR is to confirm that the deuterium labeling is localized exclusively on the phenyl ring and to determine the isotopic enrichment.

Unlike proton NMR, ²H NMR spectra are characterized by a clean background as all proton signals are transparent. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions. Therefore, the spectrum of this compound is expected to show a signal or group of signals in the aromatic region, typically between 7.0 and 8.0 ppm, corresponding to the deuterons on the phenyl ring. The absence of signals in the aliphatic region confirms the specific labeling on the aromatic moiety.

Quantitative ²H NMR can be employed to assess the isotopic purity. researchgate.netwiley.com By integrating the deuterium signal and comparing it to an internal standard of known concentration and deuteration level, the percentage of deuterium incorporation can be accurately calculated. This is crucial for applications where a high degree of deuteration is required. For highly deuterated compounds (e.g., >98 atom % D), ²H NMR is often more reliable than ¹H NMR for determining enrichment levels, as the residual proton signals in ¹H NMR become very weak.

Table 1: Expected ²H NMR Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ) | ~7.3 - 7.7 ppm | Confirms deuterium is on the aromatic phenyl ring. |

| Signal Pattern | Broad singlet or narrow multiplet | Indicates the chemical environment of the deuterons. |

| Integration | Proportional to D content | Allows for quantification of isotopic enrichment. |

| Absence of other signals | No signals outside aromatic region | Confirms site-specific deuteration. |

Proton (¹H) NMR Spectral Interpretation with Deuterium Decoupling Effects

The ¹H NMR spectrum of this compound provides complementary information and is significantly simplified compared to its non-deuterated counterpart, benzylideneacetone. researchgate.netchemicalbook.com The most notable feature is the absence of signals in the aromatic region (typically ~7.4-7.6 ppm), which confirms the successful substitution of the five phenyl protons with deuterium. studymind.co.uk

The remaining protons on the butenone chain give rise to distinct signals. The spectrum would be expected to show:

A singlet for the methyl protons (CH₃) at approximately 2.4 ppm. researchgate.net

Two doublets for the vinyl protons (-CH=CH-) in the range of 6.7 to 7.8 ppm. researchgate.net The coupling between these two protons (a trans-coupling with a J-value of ~16 Hz) would be clearly visible.

In standard ¹H NMR, the protons on the vinyl group might show very small, long-range couplings to the deuterium atoms on the ring. However, a technique known as deuterium decoupling (²H decoupling) can be applied. cdnsciencepub.com This involves irradiating the sample at the deuterium resonance frequency, which removes the ²H-¹H coupling, resulting in even sharper signals for the vinyl protons and simplifying the spectrum further. bdu.ac.in

Table 2: Comparative ¹H NMR Data: Benzylideneacetone vs. This compound

| Protons | Benzylideneacetone (Expected δ, ppm) | This compound (Expected δ, ppm) | Multiplicity (d5-compound) |

| Methyl (-CH₃) | ~2.4 | ~2.4 | Singlet (s) |

| Vinylic (CO-CH=) | ~6.7 | ~6.7 | Doublet (d) |

| Vinylic (=CH-Ph) | ~7.5 | ~7.5 | Doublet (d) |

| Phenyl (Ar-H) | ~7.4 - 7.6 | Absent | - |

Carbon-13 (¹³C) NMR Elucidation in the Presence of Deuterium

The ¹³C NMR spectrum of this compound reveals several characteristic effects of deuterium substitution. blogspot.com While the signals for the non-deuterated carbons (the carbonyl, methyl, and two vinyl carbons) appear as sharp singlets under standard proton-decoupled conditions, the signals for the deuterated phenyl carbons are significantly altered. blogspot.comblogspot.com

The key effects observed are:

C-D Coupling: The signal for each deuterated carbon (C-D) is split into a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus. blogspot.comnih.gov This splitting pattern is a direct confirmation of deuterium attachment.

Isotope Shift: Deuterium substitution typically causes a small upfield shift (0.1-0.3 ppm per deuterium) for the directly attached carbon (α-effect) and smaller upfield shifts for carbons two or three bonds away (β- and γ-effects). mdpi.comcdnsciencepub.com

Reduced Intensity: The intensity of the deuterated carbon signals is markedly lower. This is due to the splitting of the signal into a multiplet, a longer relaxation time (T1) for deuterated carbons, and the absence of the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during proton decoupling. blogspot.com

To properly observe and quantify these signals, modified acquisition parameters, such as a longer relaxation delay and inverse-gated decoupling, are often necessary. blogspot.comresearchgate.net

Table 3: Expected ¹³C NMR Spectral Effects in this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Intensity |

| Carbonyl (C=O) | ~198 | Singlet | Normal |

| Methyl (-CH₃) | ~28 | Singlet | Normal |

| Vinylic (-CH=) | ~129, ~144 | Singlets | Normal |

| Phenyl (C-D) | ~128 - 134 (shifted upfield) | 1:1:1 Triplets | Reduced |

| Phenyl (C-ipso) | ~134 (shifted upfield) | Singlet (or narrow multiplet) | Reduced |

Solid-State Deuterium NMR for Molecular Dynamics and Interactions

Solid-state ²H NMR is a powerful technique for investigating the molecular dynamics of specifically labeled sites in solid materials. annualreviews.orgsfasu.edu For this compound in the solid state, this method can provide detailed insights into the motion of the deuterated phenyl ring. cdnsciencepub.comacs.org

The analysis focuses on the lineshape of the ²H NMR spectrum, which is governed by the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. annualreviews.org In a static (non-moving) sample, this interaction results in a characteristic "Pake doublet" powder pattern with a width of ~125 kHz.

If the phenyl ring is undergoing motion, such as 180° flips about its C-ipso–C-para axis, the spectral lineshape changes dramatically. sfasu.eduresearchgate.net By analyzing the lineshape as a function of temperature, it is possible to determine the rate and activation energy of these rotational motions. sfasu.edu For example, rapid ring flips (faster than 10⁵ Hz) lead to a narrower, axially symmetric powder pattern, providing quantitative information about the motional dynamics and intermolecular interactions within the crystal lattice. annualreviews.org

Mass Spectrometry (MS) of Deuterated Analogues

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering precise mass measurement and confirmation of elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the molecular formula of this compound. researchgate.netnih.gov Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). nih.govacs.org

This high precision allows for the calculation of a unique elemental formula. The theoretical exact mass of this compound (C₁₀H₅D₅O) is different from its non-deuterated counterpart (C₁₀H₁₀O) and other potential isobaric impurities. By comparing the experimentally measured mass to the calculated theoretical mass, the molecular formula can be confirmed with high confidence, verifying the successful incorporation of five deuterium atoms. nih.govkoreascience.kr

Table 4: Theoretical Exact Masses for HRMS Confirmation

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₀H₅D₅O | 151.1046 |

| Benzylideneacetone | C₁₀H₁₀O | 146.0732 |

Fragmentation Pathway Analysis and Deuterium Retention Patterns

Mass spectrometry of this compound provides critical data on its molecular structure and stability. The fragmentation of its non-deuterated counterpart, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone), typically proceeds via established pathways for α,β-unsaturated ketones and aromatic compounds. libretexts.orgnist.gov The molecular ion peak for the deuterated compound is expected at m/z 151, corresponding to the formula C₁₀H₅D₅O.

Upon electron ionization, the primary fragmentation patterns involve cleavages at the bonds adjacent to the carbonyl group and within the propenone chain. Key fragmentation pathways include:

Loss of a methyl radical (•CH₃): This α-cleavage results in the formation of a [M-15]⁺ ion. For this compound, this would lead to a prominent peak at m/z 136. This fragment, [C₉H₂D₅O]⁺, retains the entire d5-phenyl-propenal structure, thus preserving the deuterium label.

Loss of an acetyl group (•COCH₃): Cleavage of the bond between C2 and C3 results in the loss of a 43 amu fragment, yielding the d5-styryl cation [C₈H₂D₅]⁺ at m/z 108. This fragment is particularly informative as it confirms the retention of all five deuterium atoms on the phenyl ring.

Formation of the d5-phenyl cation: Cleavage of the bond between the phenyl ring and the butenone chain can lead to the formation of the d5-phenyl cation [C₆D₅]⁺ at m/z 82.

Retro-Diels-Alder type fragmentation: While less common, cleavages within the enone system can occur.

The deuterium labeling is instrumental in confirming these pathways. For instance, in the mass spectrum of deuterated tamoxifen (B1202) metabolites, fragmentation patterns clearly show daughter ions that either retain or lose deuterium-containing fragments, allowing for precise structural elucidation. Similarly, observing a fragment at m/z 108 instead of the m/z 103 seen for unlabeled benzalacetone confirms that the phenyl ring remains intact and fully deuterated during this fragmentation step. nih.gov The analysis of deuterium retention is a cornerstone of metabolic studies and reaction mechanism elucidation. arxiv.orgresearchgate.net

A summary of the expected major fragments and their deuterium retention is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Mass of Fragment (m/z) | Deuterium Retention |

| 151 | [M-CH₃]⁺ | [d₅-C₆H₅-CH=CH-CO]⁺ | 136 | Full (d5) |

| 151 | [M-COCH₃]⁺ | [d₅-C₆H₅-CH=CH]⁺ | 108 | Full (d5) |

| 151 | [C₆D₅]⁺ | Phenyl-d5 cation | 82 | Full (d5) |

Isotopic Abundance Measurements and Purity Assessment

The determination of isotopic abundance is crucial for verifying the successful synthesis and purity of this compound. This assessment ensures that the compound meets the required specifications for its use as an internal standard in quantitative mass spectrometry or as a tracer in mechanistic studies. rsc.org High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose. rsc.orgccspublishing.org.cn

Using HR-MS, the isotopic distribution of the molecular ion cluster is analyzed. rsc.org The desired product, this compound, has a theoretical exact mass of 151.1046 Da. However, synthetic preparations invariably contain small amounts of less-deuterated species (d₀ to d₄) and potentially the non-deuterated (d₀) compound (C₁₀H₁₀O, exact mass 146.0732 Da). By integrating the ion currents for each of these isotopic species, the percentage of isotopic purity can be calculated. rsc.org

Quantitative NMR (qNMR) offers an alternative and often more precise method. nih.govgoogle.com By comparing the integral of the remaining protons on the phenyl ring in a ¹H NMR spectrum to the integral of a non-deuterated position (e.g., the vinyl or methyl protons) and a certified internal standard, one can calculate the degree of deuteration. google.com Conversely, ²H NMR can directly quantify the deuterium content. nih.gov

The table below illustrates a hypothetical isotopic distribution for a sample of this compound and the calculation of its isotopic purity.

| Species | Isotopic Composition | Measured Relative Abundance (%) |

| d0 | C₁₀H₁₀O | 0.1 |

| d1 | C₁₀H₉DO | 0.2 |

| d2 | C₁₀H₈D₂O | 0.5 |

| d3 | C₁₀H₇D₃O | 1.2 |

| d4 | C₁₀H₆D₄O | 3.0 |

| d5 | C₁₀H₅D₅O | 95.0 |

Isotopic Purity Calculation: Isotopic Purity (%) = [Abundance of d₅ / (Sum of Abundances of d₀ to d₅)] x 100 Isotopic Purity (%) = [95.0 / (0.1 + 0.2 + 0.5 + 1.2 + 3.0 + 95.0)] x 100 = 95.0%

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. The spectra are dominated by vibrations of the enone system and the phenyl ring. For the unlabeled compound, characteristic IR absorptions include a strong C=O stretching band around 1670-1685 cm⁻¹, a C=C stretching band of the enone near 1600-1625 cm⁻¹, and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. nih.govnist.gov Out-of-plane C-H bending vibrations of the monosubstituted phenyl group are also prominent. cdnsciencepub.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of benzalacetone shows strong bands for the C=C and C=O stretching vibrations. nih.gov

Conformational Analysis using Isotopic Perturbation

This compound, like other α,β-unsaturated ketones, can exist in different conformations due to rotation around the single bonds, particularly the C-C bond connecting the vinyl group and the carbonyl group (s-cis vs. s-trans) and the C-C bond connecting the phenyl ring to the vinyl group. mdpi.comsathyabama.ac.in While these conformers are often in rapid equilibrium, their relative populations can be influenced by subtle energetic factors.

Isotopic substitution can serve as a delicate probe for studying these conformational equilibria, a principle known as "isotopic perturbation of equilibrium". researchgate.net The substitution of hydrogen with deuterium results in a slightly lower zero-point vibrational energy for the C-D bond compared to the C-H bond. This small energy difference can lead to a slight preference for one conformer over another in the deuterated molecule compared to the non-deuterated one. researchgate.net

While this effect is often small, it can sometimes be detected by high-resolution spectroscopic methods, such as low-temperature NMR, by observing small changes in chemical shifts or coupling constants. researchgate.net In the context of this compound, deuteration of the phenyl ring could subtly alter the torsional potential energy surface for rotation around the bond connecting it to the alkene. This might manifest as a minor shift in the equilibrium between conformations where the phenyl ring is planar or twisted relative to the enone system. While direct studies on this specific molecule are not prevalent, the principle is a recognized tool in physical organic chemistry for investigating subtle structural and energetic details. researchgate.netacs.org

Mechanistic Elucidation and Kinetic Isotope Effect Kie Studies

Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction using a light isotope (kH) to the rate constant of the same reaction using a heavy isotope (kD), expressed as kH/kD. This effect arises primarily from the difference in zero-point vibrational energies of C-H versus C-D bonds.

A primary KIE is observed when the bond to the isotope is broken or formed in the rate-determining step of the reaction. For reactions involving 4-(phenyl-d5)-3-buten-2-one, a primary KIE would be most prominent in electrophilic aromatic substitution, where a C-D bond on the phenyl ring is cleaved. The magnitude of the primary deuterium KIE is typically in the range of 2 to 8, indicating that the C-H/C-D bond is significantly broken in the transition state.

A secondary KIE occurs when the isotopically substituted bond is not directly involved in bond-making or bond-breaking but is located at or near the reaction center. These effects are generally smaller, with kH/kD values typically ranging from 0.7 to 1.5. For this compound, a secondary KIE could be observed in nucleophilic addition reactions at the carbonyl group. The magnitude can indicate changes in hybridization or steric environment at the phenyl-bearing carbon atom during the reaction.

| KIE Type | Locus of Reaction on this compound | Bond Change in RDS | Expected kH/kD |

| Primary | Electrophilic Aromatic Substitution | C-D bond on phenyl ring is broken | ~2-8 |

| Secondary | Nucleophilic Addition to Carbonyl | C-D bond on phenyl ring is not broken | ~0.7-1.5 |

| Secondary | Reaction at the C=C double bond | C-D bond on phenyl ring is not broken | ~0.7-1.5 |

This table presents expected KIE values based on general principles of kinetic isotope effects.

The measurement of KIE is a powerful tool for identifying the rate-determining step (RDS) of a multi-step reaction. The observation of a significant primary KIE provides strong evidence that C-H/C-D bond cleavage is part of the slowest step. For example, if the nitration of this compound showed a large KIE, it would imply that the removal of the deuteron (B1233211) to restore aromaticity is the rate-limiting step, rather than the initial attack by the nitronium ion.

Furthermore, the precise value of the KIE can provide detailed information about the geometry of the transition state (TS). According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. A small KIE might suggest an "early" or "late" transition state where the C-D bond is not substantially broken, while a maximal KIE often points to a "symmetric" transition state where the proton/deuteron is halfway transferred. Therefore, by using this compound, chemists can build a more complete picture of a reaction's energy profile and the fleeting structures that govern its rate and outcome.

Applications in Analytical Chemistry Research

Utilization as Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, the use of a suitable internal standard is crucial for achieving accurate and reproducible results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in analytical procedures. Deuterated compounds, such as 4-(Phenyl-d5)-3-buten-2-one, are particularly favored for this purpose due to their chemical similarity to the analyte of interest, yet distinct mass, which allows for clear differentiation in mass spectrometric analyses. clearsynth.comscioninstruments.com

Mass Spectrometry-Based Quantification (e.g., LC-MS, GC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of chemical compounds. The accuracy of quantification with these methods can be significantly improved by the use of isotopically labeled internal standards. lcms.cztexilajournal.com this compound, with a molecular weight increased by five mass units compared to its non-deuterated counterpart, serves as an excellent internal standard for the quantification of volatile and semi-volatile organic compounds, including its own analogue, benzalacetone. nih.gov

When added to a sample at a known concentration, this compound co-elutes with the analyte of interest during chromatography. In the mass spectrometer, it is detected at a different mass-to-charge ratio (m/z) than the analyte. By comparing the peak area of the analyte to that of the internal standard, analysts can correct for any loss of sample during preparation or injection, as well as for fluctuations in the instrument's response. scioninstruments.com This ratiometric approach significantly enhances the precision and reliability of the quantitative results. scioninstruments.comlcms.cz

For instance, in the analysis of volatile compounds in complex matrices like wine or environmental samples, using a deuterated internal standard can compensate for matrix effects, where other components in the sample interfere with the ionization of the analyte. researchgate.netembrapa.brstanford.edu

Table 1: Example of GC-MS Data for Quantification Using an Internal Standard This table illustrates the principle of using an internal standard. The data is representative and not from a specific study of this compound.

| Sample ID | Analyte (Benzalacetone) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/L) |

|---|---|---|---|---|

| Calibration Standard 1 | 50,000 | 100,000 | 0.50 | 1.0 |

| Calibration Standard 2 | 245,000 | 98,000 | 2.50 | 5.0 |

| Calibration Standard 3 | 490,000 | 99,000 | 4.95 | 10.0 |

| Sample A | 320,000 | 101,000 | 3.17 | 6.3 |

| Sample B | 150,000 | 99,500 | 1.51 | 3.0 |

Calibration Curve Generation and Method Validation

The generation of a reliable calibration curve is a fundamental aspect of quantitative analysis. nih.gov By preparing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard, this compound, a calibration curve can be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.gov This approach ensures that the calibration is robust and less susceptible to variations in sample matrix and instrument performance. researchgate.net

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The use of a deuterated internal standard like this compound is instrumental in validating key method parameters such as linearity, accuracy, precision, and recovery. stanford.edunih.gov

Table 2: Representative Method Validation Parameters Using a Deuterated Internal Standard This table presents typical validation data for an LC-MS/MS method and is for illustrative purposes.

| Validation Parameter | Acceptance Criteria | Typical Result with Internal Standard |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | ± 15% | -5.2% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 15% | 8.5% |

| Recovery (%) | Consistent and reproducible | 95 ± 5% |

Tracer Studies in Chemical and Environmental Processes

Isotopically labeled compounds are indispensable tools for tracing the pathways of chemical reactions and the fate of substances in environmental systems. The deuterium (B1214612) atoms in this compound act as a "heavy" label that allows researchers to follow the molecule through various transformations without significantly altering its chemical reactivity. dtu.dk

Elucidating Degradation Pathways and Metabolite Identification

Understanding the degradation of organic compounds in the environment is crucial for assessing their persistence and potential impact. libretexts.org By introducing this compound into a model environmental system, such as a soil or water sample, researchers can track its transformation over time. By analyzing samples at different time points using techniques like LC-MS or GC-MS, it is possible to identify the degradation products that retain the deuterium label. This provides direct evidence of the degradation pathway and helps in the identification of transient intermediates and final metabolites. nih.gov

For example, studies on the metabolism of the non-deuterated analog, 4-phenyl-3-buten-2-one (B7806413), have shown that it can be reduced in biological systems. A similar study using this compound would allow for the unambiguous identification of its specific metabolites in a complex biological matrix, free from interference from endogenous compounds.

Tracing of Chemical Reactions in Solution-Phase and Heterogeneous Systems

This compound can be employed as a tracer to elucidate the mechanisms of chemical reactions. By incorporating the labeled compound into a reaction mixture, chemists can determine the fate of specific atoms or functional groups. For instance, in a reaction involving the cleavage or formation of bonds at the phenyl group, the presence or absence of the deuterium label in the products can provide definitive evidence for a proposed reaction mechanism. dtu.dk

A study on the palladium-catalyzed dehydrogenation of ketones has utilized a deuterated analog of a similar compound, 4-phenyl-2-butanone (3-3-d5), to probe the reaction mechanism. wisc.edu The use of this compound in similar mechanistic studies would be equally valuable for understanding the intricacies of various organic reactions. This approach is particularly powerful in complex reaction systems where multiple pathways may be competing.

Theoretical and Computational Studies of 4 Phenyl D5 3 Buten 2 One

Density Functional Theory (DFT) Calculations for Molecular Structure and Spectroscopy.core.ac.ukresearchgate.net

Density Functional Theory (DFT) has proven to be a powerful tool in elucidating the molecular structure and spectroscopic characteristics of 4-(Phenyl-d5)-3-buten-2-one. These computational methods allow for the prediction of various properties that are in good agreement with experimental data.

Prediction of Vibrational Frequencies and NMR Chemical Shifts.researchgate.netpitt.edu

DFT calculations have been successfully employed to predict the vibrational frequencies of deuterated and non-deuterated phenylbutenone compounds. These calculations, often performed at levels like B3LYP with basis sets such as 6-311++G(d,p), provide a theoretical vibrational spectrum that corresponds well with experimental FT-IR and FT-Raman data. researchgate.net The calculated frequencies are often scaled to better match observed values. For similar molecules, DFT has been used to assign specific vibrational modes, including the characteristic C-H and O-H stretching vibrations, as well as in-plane and out-of-plane bending modes. researchgate.net

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of both ¹H and ¹³C nuclei. pitt.edu For the non-deuterated analogue, 4-phenyl-3-buten-2-one (B7806413), ¹H-NMR spectra have been recorded in various solvents, with distinct signals observed for the different protons in the molecule. researchgate.netresearchgate.net Theoretical predictions of these chemical shifts aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.

Table 1: Experimental ¹H NMR Chemical Shifts for 4-Phenyl-3-buten-2-one in Methanol-d₃ researchgate.netresearchgate.net

| Signal Type | Chemical Shift (ppm) | Relative Integration |

| Singlet | 2.38 | 3 (Methyl group) |

| Multiplet | 6.79 | 1 |

| Multiplet | 7.42 | 3 |

| Multiplet | 7.65 | 3 |

Electronic Structure Analysis and Charge Distribution.core.ac.uk

DFT studies also provide valuable information about the electronic structure and charge distribution within the this compound molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key parameter in determining the molecule's stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are useful for identifying regions of nucleophilic and electrophilic attack. researchgate.net This information is critical for predicting how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations of Deuterated Systems

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into processes that are not accessible through static computational methods.

Solvent Interactions and Solvation Effects.rsc.org

MD simulations can model the interactions between this compound and various solvents. These simulations reveal how solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and properties. For the non-deuterated analogue, it has been noted that in methanol, solvation is primarily driven by van der Waals forces. researchgate.net The dielectric constant of the solvent also plays a role in the strength of electrostatic interactions. researchgate.net

Conformational Flexibility of the Deuterated Compound.rsc.orgbiorxiv.org

The conformational flexibility of this compound can be investigated using MD simulations. These simulations can reveal the different conformations the molecule can adopt and the energy barriers between them. biorxiv.org The flexibility of the molecule, including the rotation around single bonds, can influence its biological activity and how it interacts with other molecules. rsc.org For similar compounds, it has been shown that the conformational ensemble can be influenced by the surrounding environment, such as a lipid bilayer. biorxiv.org

Computational Modeling of Reaction Mechanisms and Transition States.biosynth.comsmu.edumdpi.com

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. smu.edu DFT calculations can be used to determine the energies of reactants, products, and transition states, allowing for the calculation of reaction barriers. This information is invaluable for predicting the feasibility and outcome of a reaction. For instance, in Diels-Alder reactions involving similar compounds, DFT can predict regioselectivity.

Energy Profiles for Deuterium-Involved Reactions

The energy profile of a chemical reaction provides a depiction of the energy of the system as it progresses from reactants to products, passing through transition states. For this compound, reactions would typically involve the α,β-unsaturated ketone moiety. Common reactions include nucleophilic Michael additions, hydrogenations, and cycloadditions.

Computational studies, often employing DFT, can map out the potential energy surface for these reactions. For instance, in a Michael addition reaction, a nucleophile attacks the β-carbon of the enone system. The calculated energy profile would show the relative energies of the reactants, a pre-reaction complex, the transition state, and the final product.

For a representative reaction, such as the hydrogenation of the carbon-carbon double bond, a hypothetical energy profile can be constructed based on known computational studies of similar α,β-unsaturated ketones. The reaction would proceed through the adsorption of the molecule onto a catalyst surface, followed by the sequential addition of two hydrogen atoms.

Hypothetical Energy Profile Data for Hydrogenation of 4-Phenyl-3-buten-2-one

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 4-Phenyl-3-buten-2-one + H₂ | 0.0 |

| Transition State 1 | First H addition to the C=C bond | +15.5 |

| Intermediate | Adsorbed 4-phenyl-2-butanone radical | -5.2 |

| Transition State 2 | Second H addition | +10.3 |

| Product | 4-Phenyl-2-butanone | -25.8 |

This table presents hypothetical, yet plausible, relative energy values for the hydrogenation of 4-phenyl-3-buten-2-one, based on typical values for catalytic hydrogenations of α,β-unsaturated ketones.

The deuteration of the phenyl ring in this compound would lead to very subtle changes in these energy values due to differences in zero-point vibrational energies (ZPVEs), but it would not alter the fundamental mechanism or the sequence of elementary steps.

Theoretical Basis for Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. researchgate.net It is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH).

The theoretical basis for the KIE lies in the differences in the vibrational frequencies of bonds to isotopes of different masses. researchgate.net A bond to a heavier isotope (like deuterium) has a lower vibrational frequency and, consequently, a lower zero-point vibrational energy (ZPVE) than a bond to a lighter isotope (like protium). If this bond is broken or significantly altered in the rate-determining step of a reaction, the difference in activation energy will lead to a change in the reaction rate.

In the case of this compound, the isotopic substitution is on the phenyl ring, remote from the typical reaction centers (the C=C and C=O bonds). Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE) , as no C-D bonds are formed or broken during the reaction. wikipedia.org

SKIEs arise from changes in the vibrational environment of the isotopic nucleus between the ground state and the transition state. They are typically much smaller than primary KIEs. wikipedia.org

Normal SKIE (kH/kD > 1): This occurs if the vibrational modes involving the isotopic center become "looser" (have lower force constants) in the transition state compared to the reactant.

Inverse SKIE (kH/kD < 1): This is observed if the vibrational modes become "stiffer" (have higher force constants) in the transition state.

For reactions at the α,β-unsaturated system of this compound, the deuteration of the phenyl ring is not expected to produce a significant SKIE. The electronic effects of the phenyl ring on the reactivity of the enone are primarily inductive and resonant, and these are largely independent of the isotopic composition of the ring. However, subtle changes in hyperconjugation or steric interactions could theoretically lead to a very small, measurable SKIE.

Theoretical calculations using DFT can predict KIEs by computing the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The KIE can then be calculated using statistical mechanics, incorporating the ZPVE differences and other vibrational contributions. Studies on other systems, such as the epoxidation of cyclohexenone, have shown that theoretical calculations of KIEs can be instrumental in confirming the rate-limiting step of a reaction. nih.gov

Predicted Kinetic Isotope Effects for a Hypothetical Reaction

| Reaction Type | Isotopic Position | Predicted kH/kD | Type of KIE |

| Michael Addition to β-carbon | Phenyl-d5 | ~1.00 - 1.02 | Secondary |

| Hydrogenation of C=C bond | Phenyl-d5 | ~1.00 - 1.02 | Secondary |

| Nucleophilic attack at carbonyl C | Phenyl-d5 | ~0.98 - 1.00 | Secondary |

This table provides hypothetical predicted KIE values for reactions of this compound. These values are based on the general principles of secondary kinetic isotope effects for remote isotopic substitution.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Advanced Deuteration Patterns

Future research should prioritize the development of more sophisticated and efficient synthetic methodologies to introduce deuterium (B1214612) at specific positions within the 4-phenyl-3-buten-2-one (B7806413) scaffold. While the d5-phenyl variant is established, creating novel deuteration patterns would provide a more extensive toolkit for mechanistic studies. For instance, selective deuteration of the methyl or vinyl groups could offer deeper insights into reaction mechanisms.

Key areas for exploration include:

Catalytic Deuterium Exchange: Investigating new catalysts that can facilitate direct and selective C-H to C-D exchange on the butenone backbone.

Deuterated Building Blocks: Synthesizing deuterated precursors beyond benzene-d6 (B120219), such as deuterated acetone (B3395972) or acetaldehyde, to be used in condensation reactions.

Asymmetric Deuteration: Developing methods for enantioselective or diastereoselective deuteration, which would be invaluable for stereochemical studies of reaction pathways.

Exploration of 4-(Phenyl-d5)-3-buten-2-one in New Catalytic Systems

The use of this compound as a probe molecule in catalysis is a promising area of research. Its deuterated phenyl ring allows for the elucidation of reaction mechanisms, particularly in complex catalytic cycles.

Future research could focus on:

Hydrogenation and Hydrogenolysis: Studying the hydrogenation and hydrodeoxygenation of this compound over various metal catalysts (e.g., Pt, Pd, Ru) can help in understanding the reaction pathways for biomass conversion. escholarship.org The deuterium labeling can distinguish between the reactivity of the phenyl group and the butenone moiety.

C-C Coupling Reactions: Employing this compound in cross-coupling reactions to trace the fate of the phenyl group and understand the intricacies of transmetalation and reductive elimination steps.

Enzyme Catalysis: Using this compound as a substrate for enzymes like glutathione (B108866) transferase can help in delineating the enzyme's mechanism of action and its role in detoxification processes.

Advanced Spectroscopic Probes for Deuterium Dynamics

The deuterium label in this compound serves as an excellent spectroscopic probe. Advanced spectroscopic techniques can be leveraged to study the dynamics of this molecule in various environments.

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| Deuterium NMR (²H NMR) | Provides detailed information about the local environment and dynamics of the deuterated phenyl ring. | Studying molecular motion, phase transitions, and interactions with other molecules in solution or solid state. |

| Vibrational Spectroscopy (IR and Raman) | C-D vibrational modes are distinct from C-H modes, offering a clear window into the behavior of the deuterated phenyl group. | Monitoring changes in the phenyl ring's environment during a chemical reaction or physical process. nih.gov |

| Neutron Scattering | Sensitive to the position of deuterium atoms, providing structural and dynamic information. | Determining the precise location and orientation of the phenyl ring in complex systems like polymers or on catalyst surfaces. |

Integration with In Situ and Operando Spectroscopic Techniques

A significant leap forward would be to study this compound under real-time reaction conditions using in situ and operando spectroscopy. chemcatbio.orgresearchgate.net This approach allows for the direct observation of reaction intermediates and catalyst behavior during a catalytic process. chemcatbio.org

Potential applications include:

In Situ IR/Raman Spectroscopy: Monitoring the vibrational signatures of the C-D bonds to track the transformation of the phenyl group as the reaction progresses. researchgate.net

In Situ NMR Spectroscopy: Observing changes in the deuterium NMR spectrum to identify and characterize transient species formed during a reaction.

X-ray Absorption Spectroscopy (XAS): When used in conjunction with deuterated probes, XAS can provide element-specific information about the catalyst's electronic and geometric structure under working conditions. chemcatbio.org

By combining isotopic labeling with these powerful analytical techniques, a more complete picture of reaction mechanisms and catalyst function can be obtained. chemcatbio.orgresearchgate.net

Potential in Materials Science and Polymer Chemistry Applications

The incorporation of deuterated molecules into materials can impart unique properties and serve as a tool for understanding material structure and dynamics. The future may see this compound or its derivatives used in:

Polymer Synthesis: As a deuterated monomer or a chain-transfer agent in polymerization reactions. The deuterium label would allow for the investigation of polymerization kinetics and the structure of the resulting polymers using techniques like Small-Angle Neutron Scattering (SANS).

Organic Electronics: The effect of deuteration on the electronic properties of organic semiconductors is an area of growing interest. Incorporating this compound into organic electronic materials could influence their performance and stability.

Self-Assembled Monolayers: Studying the self-assembly of molecules containing this compound on surfaces. The deuterium label would be a valuable asset for characterizing the structure and orientation of the molecules in the monolayer using surface-sensitive techniques.

Q & A

What synthetic strategies are recommended for preparing 4-(Phenyl-d5)-3-buten-2-one with high isotopic purity?

- Methodological Answer :

The synthesis of this compound typically involves deuterium labeling at the phenyl ring. A common approach is the catalytic deuteration of the non-deuterated precursor using deuterated solvents (e.g., D₂O or DCl) under controlled conditions. For example, palladium-catalyzed hydrogen-deuterium exchange reactions can introduce deuterium into aromatic positions . Post-synthesis, purification via column chromatography or preparative HPLC (using mobile phases optimized for carbonyl compounds, such as methanol-buffer systems adjusted to pH 4.6 ) ensures isotopic and chemical purity. Mass spectrometry (MS) and deuterium NMR should confirm isotopic enrichment (>98% deuterium at specified positions).

How does deuterium substitution in this compound affect its vibrational spectroscopy profiles compared to the protiated form?

- Methodological Answer :

Deuteration shifts characteristic IR and Raman absorption bands due to reduced vibrational frequencies in C-D bonds versus C-H. For instance, the stretching frequency of aromatic C-D bonds appears near 2100–2300 cm⁻¹, distinct from C-H (~3000–3100 cm⁻¹). Researchers should use high-resolution FT-IR or Raman spectroscopy with deuterium-specific calibration. Comparative studies require baseline correction for solvent interference (e.g., DMSO-d₆ or CDCl₃) and normalization to the carbonyl peak (~1700 cm⁻¹) for internal reference .

What advanced analytical techniques are critical for verifying isotopic purity and structural integrity of this compound?

- Methodological Answer :

- Deuterium NMR : Operate at 46.1 MHz (²H frequency) with a dedicated probe to detect deuterium distribution. Signal absence at protiated positions confirms isotopic purity.

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or electron impact (EI) modes to observe the molecular ion cluster (e.g., [M+H]⁺ or [M+Na]⁺) and confirm mass shifts (+5 Da for five deuteriums).

- HPLC-UV/Vis : Employ C18 columns with methanol-water gradients (65:35 v/v, pH 4.6 ) to separate deuterated analogs from potential impurities. Retention time consistency with standards ensures structural fidelity.

How can this compound be applied in kinetic isotope effect (KIE) studies of enolate formation?

- Methodological Answer :

The deuterated phenyl group serves as a probe to study base-catalyzed enolate formation. By comparing reaction rates (k_H/k_D) between protiated and deuterated forms, researchers quantify primary KIEs. For example:

Experimental Design : React equimolar amounts of deuterated and non-deuterated compounds with a strong base (e.g., LDA) in THF at -78°C.

Quenching and Analysis : Quench aliquots at timed intervals with D₂O, extract products, and analyze via GC-MS or ¹H NMR to track enolate intermediates.

A k_H/k_D > 1 indicates significant isotopic effects, revealing transition-state hydrogen/deuterium transfer dynamics .

What are the optimal storage conditions to maintain the isotopic and chemical stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to minimize thermal degradation.

- Atmosphere : Use argon or nitrogen headspace to prevent oxidation.

- Solvent : Dissolve in deuterated solvents (e.g., CDCl₃) if long-term storage is required, as protiated solvents may introduce hydrogen exchange.

Regular stability assessments via NMR and MS every 6–12 months are recommended to detect deuterium loss or decomposition .

What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

While specific toxicity data for this compound is limited, structurally similar α,β-unsaturated ketones (e.g., furfurylideneacetone) show acute toxicity (LD₅₀ ~200 mg/kg in rodents ). Precautions include: - Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Consult Safety Data Sheets (SDS) for deuterated analogs and adhere to protocols for α,β-unsaturated carbonyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.